molecular formula C18H17FN2OS2 B12147295 2-[(4-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

2-[(4-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12147295
M. Wt: 360.5 g/mol
InChI Key: KMJCSTQCZJZBRL-UHFFFAOYSA-N
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Description

2-[(4-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidin-4(3H)-one core substituted with a 4-fluorobenzylsulfanyl group, two methyl groups, and a prop-2-en-1-yl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidin-4(3H)-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidin-4(3H)-one core.

    Introduction of the 4-Fluorobenzylsulfanyl Group: This step involves the nucleophilic substitution reaction where a 4-fluorobenzyl halide reacts with a thiol group to form the 4-fluorobenzylsulfanyl moiety.

    Alkylation with Prop-2-en-1-yl Group: This step involves the alkylation of the core structure with a prop-2-en-1-yl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and thieno[2,3-d]pyrimidin-4(3H)-one moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced thieno[2,3-d]pyrimidin-4(3H)-one derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(4-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl)methanol
  • **(4-Fluorobenzyl) [3- (4-fluorobenzylsulfanyl)- [1,2,4]triazol-4-yl]amine

Uniqueness

2-[(4-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of the thieno[2,3-d]pyrimidin-4(3H)-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H17FN2OS2

Molecular Weight

360.5 g/mol

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H17FN2OS2/c1-4-9-21-17(22)15-11(2)12(3)24-16(15)20-18(21)23-10-13-5-7-14(19)8-6-13/h4-8H,1,9-10H2,2-3H3

InChI Key

KMJCSTQCZJZBRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC=C(C=C3)F)CC=C)C

Origin of Product

United States

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